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Compound of Interest

Compound Name: Tyr-lle

Cat. No.: B15598024

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyr-lle (Tyrosine-Isoleucine)
peptide derivatives and analogues, covering their synthesis, biological activities, and underlying
signaling mechanisms. This document is intended to serve as a core resource for researchers
and professionals involved in the discovery and development of novel peptide-based
therapeutics.

Introduction

The dipeptide motif Tyr-lle is a key recognition element in a variety of biologically active
peptides. As a fundamental structural component, it is involved in interactions with a range of
physiological targets, including receptors and enzymes. Consequently, synthetic derivatives
and analogues of Tyr-lle containing peptides have been extensively explored in the pursuit of
novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.

This guide will delve into the structure-activity relationships (SAR) of these peptides, provide
detailed experimental protocols for their synthesis and evaluation, and illustrate the key
signaling pathways they modulate.

Biological Activities and Structure-Activity
Relationships
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Tyr-lle peptide derivatives have been investigated for a range of biological activities, including
opioid receptor modulation, angiotensin-converting enzyme (ACE) inhibition, and interaction
with the laminin receptor. The following tables summarize the quantitative bioactivity data for
selected Tyr-lle derivatives and analogues.

Opioid Receptor Affinity

The substitution of the N-terminal amino acid in nociceptin/orphanin FQ (N/OFQ) with Tyrosine
has been shown to alter its receptor binding profile. The following table presents the binding
affinities (Ki) of [Tyrt]N/OFQ analogues for the N/OFQ receptor (ORL-1) and classical opioid
receptors (U, 0, K).

ORL-1 Ki . . .
Compound (nM) M Ki (nM) o Ki (nM) K Ki (nM) Reference
n
Tyr']N/OF
[Tyr] A 2 32 410 42 [1]
1-17)-NH2
Tyr*]N/OF
[Tyrd A 5 44 310 48 [1]
1-13)-NH2
Tyr']N/OF
[Tyrd A Inactive 2224 Inactive Inactive [1]
1-9)-NH:
Tyr']N/OF
[Ty A Inactive 4228 Inactive Inactive [1]
1-5)-NH2

Table 1: Opioid receptor binding affinities of [TyriJnociceptin analogues.[1]

Angiotensin-Converting Enzyme (ACE) Inhibition

Dipeptides and tripeptides containing Tyr and Ile have been identified as potent inhibitors of
ACE, a key enzyme in the regulation of blood pressure. The table below lists the IC50 values
for selected ACE inhibitory peptides.
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Peptide Sequence IC50 (pM) Source Reference
lle-Tyr 2.69 Porphyra yezoensis [2]
190x more potent than
Val-lle-Tyr Sea broom [3]
crude hydrolysate
Ala-lle-Tyr-Lys 213 Undaria pinnatifida [2]

Table 2: ACE inhibitory activity of selected Tyr-lle containing peptides.[2][3]

Laminin Receptor Interaction

The pentapeptide Tyr-lle-Gly-Ser-Arg (YIGSR), a sequence derived from the 31 chain of
laminin, interacts with the 67 kDa laminin receptor. This interaction is of intermediate affinity.

Peptide Receptor Affinity (M) Reference

67 kDa Laminin

C(YIGSR)3-NH:2 o )
Binding Protein

1.5 x 107 [4]

Table 3: Binding affinity of a YIGSR analogue to the laminin receptor.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Tyr-
lle peptide derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a Tyr-lle
Analogue

This protocol describes the manual solid-phase synthesis of a model peptide containing a
modified Tyr-lle motif, specifically incorporating Boc-D-Tyr(Me)-OH, on a Merrifield resin.[5]

Materials:

o Merrifield resin
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e Dichloromethane (DCM)

¢ N,N-Dimethylformamide (DMF)

e Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

» Diisopropylethylamine (DIEA)

» Trifluoroacetic acid (TFA)

e Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

» Piperidine

 Isopropanol (IPA)

e Methanol

o Diethyl ether

e Scavengers (e.g., p-cresol, thioanisole)

» High-frequency (HF) cleavage apparatus

Procedure:

o Resin Swelling and First Amino Acid Attachment:

o Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

o Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method.
This involves neutralizing the Boc-amino acid with cesium carbonate, lyophilizing to obtain
the salt, and then reacting it with the swollen resin in DMF at 50°C for 24 hours.

o Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM, then dry under
vacuum.
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» Peptide Chain Elongation (per cycle):

o Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, filter, and then treat
with fresh 50% TFA in DCM for 30 minutes. Wash with DCM and IPA.

o Neutralization: Wash the resin with DMF, then treat twice with 10% DIEA in DMF for 5
minutes each. Wash thoroughly with DMF.

o Coupling:

» |n a separate vial, pre-activate the next Boc-amino acid (3 eq.) with DCC (3 eg.) and
HOBt (3 eq.) in DMF/DCM at 0°C for 10 minutes.

» Add the activated amino acid solution to the resin and agitate for 1-2 hours.

= Monitor coupling completion using the Kaiser test. If the test is positive, recouple for
another hour. For sterically hindered amino acids like Boc-D-Tyr(Me)-OH, a double
coupling may be necessary.

o Washing: After complete coupling, wash the resin with DMF and DCM.

e Final Cleavage and Purification:

[e]

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry
it under vacuum.

o Transfer the dried resin to an HF cleavage apparatus.

o Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-
2 hours.

o Evaporate the HF under a stream of nitrogen.

o Precipitate the crude peptide by adding cold diethyl ether, collect by centrifugation, and
wash with cold ether.

o Purify the crude peptide by high-performance liquid chromatography (HPLC).
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Receptor Binding Assay (Radioligand Displacement)

This protocol is a general procedure for determining the binding affinity (Ki) of a Tyr-lle peptide
analogue to its target receptor using a radiolabeled ligand.

Materials:

o Cell membranes or tissue homogenates expressing the receptor of interest
« Radiolabeled ligand (e.qg., [BH]-DAMGO for y-opioid receptor)

o Unlabeled Tyr-lle peptide analogue (test compound)

» Binding buffer (e.g., Tris-HCI buffer with appropriate salts and protease inhibitors)
o Glass fiber filters

 Scintillation cocktall

 Scintillation counter

o Cell harvester (optional)

Procedure:

o Assay Setup:

o In a 96-well plate or microcentrifuge tubes, prepare triplicate samples for total binding,
non-specific binding, and competitive binding.

o Total Binding: Add a fixed concentration of radiolabeled ligand and the receptor
preparation to the binding buffer.

o Non-specific Binding: Add the same components as for total binding, plus a high
concentration of an unlabeled reference ligand to saturate the receptors.

o Competitive Binding: Add the same components as for total binding, plus varying
concentrations of the unlabeled Tyr-lle peptide analogue.
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 Incubation: Incubate the samples at a specific temperature (e.g., room temperature or 37°C)
for a predetermined time to reach equilibrium.

« Filtration and Washing:

o Rapidly filter the incubation mixture through glass fiber filters using a cell harvester or a
vacuum manifold to separate bound from free radioligand.

o Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
o Radioactivity Measurement:

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.

e Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the resulting sigmoidal curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular
calcium concentration ([Ca2*]i) in response to a Tyr-lle peptide analogue, which is a common
downstream event for many G-protein coupled receptors (GPCRS).[6][7][8]

Materials:

o Cells expressing the target receptor (e.g., HEK293 cells)
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» Cell culture medium

o Black, clear-bottom 96-well plates

o Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

e Pluronic F-127

e Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

o Tyr-lle peptide analogue (agonist)

» Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:

o Cell Seeding: Seed the cells into black, clear-bottom 96-well plates and culture overnight to
allow for attachment.

e Dye Loading:

o Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 1-5 uM
Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

o Remove the culture medium from the cells and add the dye loading solution.
o Incubate the plate at 37°C for 45-60 minutes in the dark.
o Cell Washing:

o Gently remove the dye loading solution and wash the cells 2-3 times with pre-warmed
assay buffer to remove extracellular dye.

o After the final wash, add assay buffer to each well.
e Fluorescence Measurement:

o Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the
desired temperature (e.g., 37°C).
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o Set up the instrument for a kinetic read with the appropriate excitation and emission
wavelengths for the chosen dye.

o Establish a stable baseline fluorescence reading for 15-30 seconds.

o Use the automated injector to add the Tyr-lle peptide analogue at various concentrations
to the wells while continuously recording the fluorescence signal for at least 60-120
seconds.

o Data Analysis:

o The change in fluorescence is typically expressed as the ratio of the fluorescence after
agonist addition to the baseline fluorescence (F/Fo) or as the difference between the peak
fluorescence and the baseline fluorescence (AF).

o Plot the peak response against the logarithm of the agonist concentration.

o Fit the data to a four-parameter logistic equation to determine the EC50 value (the
concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways

Tyr-lle peptide derivatives can modulate various intracellular signaling pathways upon binding
to their respective receptors. The following diagrams, generated using the DOT language,
illustrate some of the key signaling cascades.

YIGSR-Laminin Receptor Signaling

The YIGSR peptide, derived from laminin, binds to the 67 kDa laminin receptor and can induce
intracellular signaling cascades, including the phosphorylation of tyrosine residues on target
proteins. This signaling can be involved in processes like cell adhesion and collagen synthesis.

[4119]
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YIGSR peptide signaling pathway.

Tyr-lle Opioid Analogue Signaling via a Gi-Coupled
GPCR

Tyr-lle containing peptides can act as analogues of endogenous opioid peptides, binding to G-

protein coupled receptors (GPCRSs) such as the p-opioid receptor. Activation of these Gi-
coupled receptors typically leads to the inhibition of adenylyl cyclase and a decrease in
intracellular cAMP levels.[10][11]
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Gi-coupled GPCR signaling by a Tyr-lle opioid analogue.

Experimental Workflow for Tyr-lle Peptide Synthesis and
Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of Tyr-lle
peptide analogues and their subsequent biological evaluation.
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Workflow for Tyr-lle peptide drug discovery.

Conclusion
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Tyr-lle peptide derivatives and analogues represent a promising class of molecules with
diverse therapeutic potential. By understanding their structure-activity relationships and the
signaling pathways they modulate, researchers can rationally design and develop novel
peptide-based drugs with improved pharmacological profiles. The experimental protocols and
data presented in this guide provide a foundational resource for the synthesis, characterization,
and biological evaluation of this important class of compounds. Further exploration into
peptidomimetics and novel delivery strategies will continue to advance the therapeutic
applications of Tyr-lle based peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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